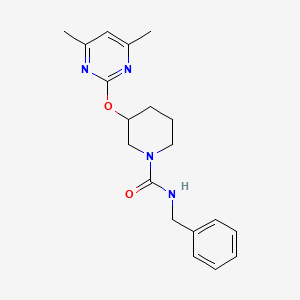

N-benzyl-3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxamide

Beschreibung

N-benzyl-3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxamide is a synthetic piperidine-carboxamide derivative characterized by a benzyl group at the piperidine nitrogen and a 4,6-dimethylpyrimidin-2-yl-oxy substituent at the 3-position of the piperidine ring. Its molecular formula is inferred as C₂₁H₂₅N₄O₂, with a calculated molecular weight of ~377.45 g/mol. The dimethylpyrimidinyl group may engage in aromatic stacking or hydrogen bonding, suggesting possible kinase or oxidoreductase inhibition, though specific biological data for this compound remains undocumented in the provided evidence.

Eigenschaften

IUPAC Name |

N-benzyl-3-(4,6-dimethylpyrimidin-2-yl)oxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-14-11-15(2)22-18(21-14)25-17-9-6-10-23(13-17)19(24)20-12-16-7-4-3-5-8-16/h3-5,7-8,11,17H,6,9-10,12-13H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSTFUGMLGOQRMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)NCC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidinyl derivative. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process may also include the use of catalysts to enhance reaction efficiency and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions: N-benzyl-3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with modified functional groups, which can be further utilized in subsequent chemical processes.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-benzyl-3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxamide has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor binding assays.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties may contribute to the development of new products with enhanced performance characteristics.

Wirkmechanismus

The mechanism by which N-benzyl-3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The comparison focuses on structural and functional analogs of piperidine-carboxamide derivatives, emphasizing substituent effects on activity and physicochemical properties. Key examples include 4-(4-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide (Compound 56) from and hypothetical analogs.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects: The dimethylpyrimidinyl-oxy group in the target compound may confer distinct electronic and steric properties compared to the brominated benzodiazolyl group in Compound 56. Pyrimidine’s nitrogen-rich structure could facilitate interactions with enzymatic active sites, while bromine in Compound 56 might enhance halogen bonding .

Synthetic Routes :

- Compound 56 was synthesized via General Procedure A , involving coupling of a piperidine precursor with an isocyanate . A similar approach (e.g., nucleophilic substitution for the pyrimidinyl-oxy group) might apply to the target compound.

Biological Activity: Compound 56 is a potent inhibitor of 8-oxo enzymes (IC₅₀ = 12 nM) , but the target compound’s activity remains uncharacterized.

Research Findings and Implications

- Pharmacokinetics : The benzyl group’s lipophilicity may enhance oral bioavailability but could also increase metabolic clearance via cytochrome P450 enzymes.

- Activity Gaps : Unlike Compound 56, the target compound lacks empirical activity data. Comparative assays against 8-oxo enzymes or kinases are needed to validate hypotheses.

Biologische Aktivität

N-benzyl-3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes that play a crucial role in metabolic pathways, potentially leading to altered cellular responses.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neuronal signaling and offering therapeutic potential in neurodegenerative diseases.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to N-benzyl-3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxamide. For instance, derivatives containing pyrimidine rings have demonstrated significant activity against various viruses by inhibiting viral replication mechanisms .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. In vitro assays indicate that it can inhibit the growth of several bacterial strains, suggesting its potential as an antimicrobial agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Antiviral Efficacy : A study reported that related compounds exhibited enhanced reverse transcriptase inhibitory activity compared to standard antiviral agents, indicating their potential use in treating viral infections .

- Antimicrobial Assessment : Another investigation evaluated the antimicrobial properties against strains such as E. coli and Staphylococcus aureus, revealing effective inhibition at low concentrations .

- Neuropharmacological Effects : Research focusing on neuropharmacological applications has shown that this compound can modulate neurotransmitter levels, which may be beneficial in treating conditions like anxiety or depression .

Data Table: Biological Activities of N-benzyl-3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxamide

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.